4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
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Overview
Description
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13BrFNO It is a derivative of benzamide, featuring a bromine atom at the 4-position and a fluorophenyl group at the 2-position of the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves a multi-step process:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position.
Amidation: The final step involves the formation of the amide bond between the brominated benzamide and the fluorophenyl ethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine and fluorine substituents play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[2-(4-chlorophenyl)ethyl]benzamide
- 4-bromo-N-[2-(4-methylphenyl)ethyl]benzamide
- 4-bromo-N-[2-(4-nitrophenyl)ethyl]benzamide
Uniqueness
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization.
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(17)8-2-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIIEUYRQBAIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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